Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

説明

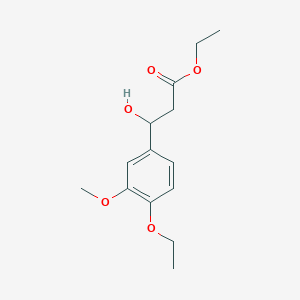

Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. The compound’s structure includes a hydroxyl group (-OH) at the β-position of the propanoate chain, which confers stereochemical complexity and influences its physicochemical and biological properties. This compound is synthesized via multi-step organic reactions, often involving condensation and reduction steps, as seen in lignin model compound syntheses .

特性

分子式 |

C14H20O5 |

|---|---|

分子量 |

268.30 g/mol |

IUPAC名 |

ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C14H20O5/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2/h6-8,11,15H,4-5,9H2,1-3H3 |

InChIキー |

JWYUQZPCMRVQRY-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 4-ethoxy-3-methoxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

化学反応の分析

Types of Reactions

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.

Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms .

類似化合物との比較

Physicochemical Properties

Table 2: Solubility and Stability

Stereochemical Analysis

The absolute configuration of β-hydroxy esters is often confirmed using Mosher’s ester derivatization:

- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate: ¹H/¹⁹F-NMR of (R)-MTPA esters revealed shielded methoxy protons (3.43–3.49 ppm) and deshielded CF₃ groups (−71.29 to −71.49 ppm), confirming (S)-configuration .

- This compound: Stereochemistry remains unconfirmed in available data, though similar methods could apply .

生物活性

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy and methoxy substitution on the aromatic ring. This configuration may influence its interaction with biological targets.

Biological Activities

1. Antioxidant Activity:

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is critical in neutralizing free radicals.

2. Anti-inflammatory Effects:

Studies have shown that this compound can modulate inflammatory pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease.

3. Anticancer Potential:

Recent investigations into related compounds suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Gene Expression Modulation: The compound can alter the expression levels of genes associated with oxidative stress responses and apoptosis, enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant (Table 1).

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays (Table 2).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。